1-Bromo-4-(tert-butylsulfanyl)benzene

Thiol protecting groups Synthetic methodology OPV/OPE molecular wires

1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3) is a para-substituted aryl bromide bearing a sterically demanding tert-butylthioether group (C₁₀H₁₃BrS, MW 245.18 g mol⁻¹). It is a liquid at ambient temperature with a predicted density of 1.33 g cm⁻³ and a boiling point of 279.9 °C (760 mmHg).

Molecular Formula C10H13BrS
Molecular Weight 245.18 g/mol
CAS No. 25752-90-3
Cat. No. B1272083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(tert-butylsulfanyl)benzene
CAS25752-90-3
Molecular FormulaC10H13BrS
Molecular Weight245.18 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
InChIKeyWHWRWEGAKBALHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3): Procurement-Relevant Physicochemical and Functional Profile


1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3) is a para-substituted aryl bromide bearing a sterically demanding tert-butylthioether group (C₁₀H₁₃BrS, MW 245.18 g mol⁻¹) [1]. It is a liquid at ambient temperature with a predicted density of 1.33 g cm⁻³ and a boiling point of 279.9 °C (760 mmHg) . Industrially, it is supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound functions primarily as a protected thiol synthon: the S-tert-butyl moiety resists cleavage under both strongly acidic and basic conditions, yet can be quantitatively converted to a free thiol or acetyl-protected thiol for subsequent surface anchoring or conjugation [2].

Why 1-Bromo-4-(tert-butylsulfanyl)benzene Cannot Be Replaced by Shorter-Chain Alkylsulfanyl Analogs


Simple substitution with methyl-, ethyl-, or isopropylsulfanyl analogs (e.g., 4-bromothioanisole, CAS 104‑95‑0) is not functionally equivalent. The tert-butylsulfanyl group provides two inseparable advantages: (i) steric shielding of the sulfur atom that imparts resistance to premature deprotection during multi-step sequences employing strong bases (e.g., BuLi, KOt‑Bu) or strong acids (e.g., BBr₃, concentrated HCl) [1], and (ii) a defined deprotection pathway via AcCl/BBr₃ (or catalytic Br₂/AcCl) that yields the acetyl-protected thiol or free thiol with high efficiency, whereas methyl or ethyl sulfides either undergo irreversible side-reactions or require harsher, lower-yielding cleavage conditions [2]. Consequently, using a shorter-chain analog in the same synthetic route risks premature thiol exposure, oxidation to disulfides, and reduced overall yield, which directly impacts procurement economy and reproducibility [3].

Quantitative Differentiation Evidence: 1-Bromo-4-(tert-butylsulfanyl)benzene vs. Closest Analogs


Chemical Stability Under Strongly Basic and Acidic Conditions

The S-tert-butyl group on 1-bromo-4-(tert-butylsulfanyl)benzene withstands both strongly basic conditions (e.g., BuLi-mediated Br/Li exchange at −78 °C) and strongly acidic conditions (e.g., BBr₃ at room temperature), enabling its use as a 'persistent' thiol protecting group throughout multi-step syntheses of oligo(phenylenevinylene) (OPV) and oligo(phenyleneethynylene) (OPE) wires [1]. In contrast, the S-methyl analog (4-bromothioanisole) undergoes demethylation under Lewis-acidic or strongly nucleophilic conditions, while S-ethyl and S-isopropyl variants show intermediate lability. Quantitative stability data from the OPV synthesis show that the tert-butylthio group survives Horner–Wadsworth–Emmons olefination (KOt‑Bu, DMF, 0–80 °C) and iodine-catalyzed double-bond isomerization without detectable desulfurization, whereas S-methyl-protected substrates gave <50% intact thioether after identical treatment [2][3].

Thiol protecting groups Synthetic methodology OPV/OPE molecular wires

Superior Thiolate Surrogate for Self-Assembled Monolayer (SAM) Formation on Au(111)

A direct comparative study evaluated 4-alkyl-1-bromosulfanylbenzenes with S-methyl, S-tert-butyl, S-trityl, S-benzyl, and S-silylethoxymethyl substituents for their ability to form well-ordered S-aryl adsorbate monolayers on Au(111) via in situ hydrolytic deprotection [1]. The S-tert-butyl variant (derived from 1-bromo-4-(tert-butylsulfanyl)benzene) uniquely combined (a) sufficient steric bulk to prevent premature thiolate formation in solution with (b) facile, clean hydrolytic S–C bond cleavage upon gold surface contact, producing a compact, low-defect monolayer. In contrast, S-methyl and S-benzyl analogs either failed to deprotect under the mild in situ conditions or generated poorly ordered films with pinhole defects, as evidenced by scanning tunneling microscopy (STM) and cyclic voltammetry (CV) [2][3].

Self-assembled monolayers Molecular electronics Surface functionalization

Sonogashira Coupling Yield Comparison vs. 4-Iodophenyl Analog and 4-Bromothioanisole

In the synthesis of 1-tert-butylthio-4-[(trimethylsilyl)ethynyl]benzene (compound 2), 1-bromo-4-(tert-butylsulfanyl)benzene underwent room-temperature Sonogashira coupling with trimethylsilylacetylene using [Pd(PhCN)₂Cl₂]/P(t‑Bu)₃/CuI to afford product in 75% isolated yield [1]. The identical reaction with the more reactive 4-iodophenyl tert-butyl sulfide (4-iodo analog) gave 85% yield, confirming that the bromo derivative is only moderately less reactive but substantially more cost-effective and shelf-stable than its iodo counterpart [2]. Under the same catalytic conditions, 4-bromothioanisole (S-methyl analog) gave only 62% yield due to competing catalyst poisoning by the less sterically shielded sulfur atom [3]. Microwave heating at 120 °C for 5 min further improved the yield of the bis-coupled OPE product derived from the tert-butylsulfanyl precursor to 90% [1].

Pd-catalyzed cross-coupling Sonogashira reaction OPE synthesis

Unusual Transalkylation Reactivity: A Differentiator for Phthalocyanine and Drug Discovery Chemistry

Aromatic tert-butyl sulfides undergo a unique, solvent-dependent transalkylation reaction with alkyl halides (e.g., MeI in DMF) that is not observed with methyl or ethyl aryl sulfides under identical conditions [1]. For 1-bromo-4-(tert-butylsulfanyl)benzene and its derivatives, the conversion ratio to the corresponding methyl aryl sulfide (upon reaction with MeI) is strongly modulated by the electronic nature of the para-substituent: electron-donating groups (e.g., –OtBu) accelerate conversion (>90% in 2 h), whereas electron-withdrawing groups (e.g., –Br or –NO₂) slow or completely suppress the reaction [2]. This controllable transalkylation offers a traceless protecting group strategy: the S-tert-butyl group can be retained through harsh synthetic steps and then cleanly replaced with a methyl (or other alkyl) group at a late stage, a capability not available with S-methyl or S-ethyl precursors [3].

Transalkylation Phthalocyanine synthesis Protecting group strategy

High-Value Application Scenarios Where 1-Bromo-4-(tert-butylsulfanyl)benzene Demonstrates Quantifiable Advantage


Synthesis of Thiol-End-Capped Oligo(phenylenevinylene) (OPV) and Oligo(phenyleneethynylene) (OPE) Molecular Wires

Procurement of 1-bromo-4-(tert-butylsulfanyl)benzene is optimal for molecular electronics programs requiring thiol-terminated conjugated wires. The S-tert-butyl group survives iterative Br/Li exchange, Sonogashira coupling, and Horner–Wadsworth–Emmons steps, enabling a convergent synthesis where the thiol protecting group is installed at the first step and revealed only at the final AcCl/BBr₃ deprotection. The Tetrahedron 2005 protocol reports 90% yield for the bis-coupled OPE wire under microwave conditions using this precursor, demonstrating scalability [1][2].

Preparation of Low-Defect Arylthiolate Self-Assembled Monolayers (SAMs) on Gold Surfaces

For surface science and electrochemical sensor groups fabricating SAMs on Au(111), the S-tert-butyl precursor provides ~60% higher surface coverage and substantially lower defect density compared to the S-methyl analog, as quantified by STM imaging and cyclic voltammetry. The in situ deprotection mechanism (hydrolytic S–C cleavage upon gold contact) eliminates the need for pre-formation of free thiols, which are prone to oxidative dimerization [3].

Late-Stage Diversification via Controlled Transalkylation in Phthalocyanine and Drug Discovery Chemistry

Programs synthesizing highly substituted phthalocyanines or bioactive molecules that require orthogonal thiol protection strategies benefit from the unique transalkylation behavior of the S-tert-butyl group. The group can be retained through synthesis (resistant to acids and bases) and then selectively replaced with a methyl group via reaction with MeI in DMF, or alternatively cleaved to the free thiol with AcCl/BBr₃. The conversion rate is tunable between 15% and >90% depending on the electronic character of the aromatic ring, offering a degree of synthetic control unavailable with any other alkylsulfanyl protecting group [2][4].

Grignard and Cross-Coupling Building Block for Sulfur-Functionalized Oligothiophenes and Thiophene-Containing Active Pharmaceutical Ingredients (APIs)

The compound forms a stable Grignard reagent (Mg, THF, reflux) and participates in Ni(dppp)Cl₂-catalyzed Kumada coupling with 3-bromothiophene to afford 3-(4-tert-butylsulfanylphenyl)thiophene in 68% isolated yield. This reactivity, combined with the protective function of the S-tert-butyl group, makes it a strategic intermediate for sulfur-functionalized oligothiophenes used in organic electronics and for thiophene-containing pharmaceutical scaffolds where late-stage thiol unmasking is required [3].

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